molecular formula C22H23N3OS B1622732 Thiocarbanidin CAS No. 92-97-7

Thiocarbanidin

Cat. No.: B1622732
CAS No.: 92-97-7
M. Wt: 377.5 g/mol
InChI Key: WBZHNJKKIOZEEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiocarbamidin is an organosulfur compound with the molecular formula C22H23N3OS. It is a derivative of thiourea and is known for its diverse applications in various fields such as chemistry, biology, and industry. Thiocarbamidin is characterized by its unique chemical structure, which includes a thiocarbonyl group (C=S) and an aromatic ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiocarbamidin can be synthesized through several methods, including the one-step catalytic method and the xanthate esterification-aminolysis method.

Industrial Production Methods

In industrial settings, the xanthate esterification-aminolysis method is often preferred due to its higher yield and ease of operation. the one-step catalytic method is also used in some cases despite its lower yield and challenges in catalyst recovery .

Chemical Reactions Analysis

Types of Reactions

Thiocarbamidin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: Thiocarbamidin can be oxidized to form sulfoxides and sulfones under specific conditions.

    Reduction: Reduction of thiocarbamidin can lead to the formation of thiols and other reduced sulfur compounds.

    Substitution: Thiocarbamidin can undergo nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols are used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of thiocarbamidin.

Scientific Research Applications

Thiocarbamidin has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of thiocarbamidin involves its interaction with molecular targets and pathways within cells. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and antituberculous effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of key enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

Thiocarbamidin can be compared with other similar compounds such as thiourea, thiocarbamate, and thionocarbamate.

List of Similar Compounds

  • Thiourea
  • Thiocarbamate
  • Thionocarbamate

Thiocarbamidin stands out due to its unique combination of chemical properties and diverse applications in various fields.

Properties

CAS No.

92-97-7

Molecular Formula

C22H23N3OS

Molecular Weight

377.5 g/mol

IUPAC Name

1-[4-(2-methylpropoxy)phenyl]-3-(4-pyridin-2-ylphenyl)thiourea

InChI

InChI=1S/C22H23N3OS/c1-16(2)15-26-20-12-10-19(11-13-20)25-22(27)24-18-8-6-17(7-9-18)21-5-3-4-14-23-21/h3-14,16H,15H2,1-2H3,(H2,24,25,27)

InChI Key

WBZHNJKKIOZEEE-UHFFFAOYSA-N

SMILES

CC(C)COC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)C3=CC=CC=N3

Canonical SMILES

CC(C)COC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)C3=CC=CC=N3

92-97-7

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.